Technical Whitepaper: Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate
Technical Whitepaper: Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate
This guide serves as a definitive technical reference for Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate (CAS 1188365-72-1). It is structured to provide actionable intelligence for medicinal chemists and materials scientists, moving beyond basic catalog data into synthesis logic, functionalization strategies, and application vectors.
CAS: 1188365-72-1 | Formula: C₁₃H₈BrNO₂S | MW: 322.18 g/mol [1]
Executive Summary: The "Janus" Scaffold
Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate represents a high-value "Janus" intermediate—a molecule with two distinct, orthogonally reactive faces.
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The Electrophilic Handle (C1-Br): The bromine atom at position 1 serves as a prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the pi-conjugated system or the introduction of pharmacophores.
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The Nucleophilic/Electrophilic Gateway (C2-COOMe): The methyl ester at position 2 acts as a masked carboxylic acid, convertible to amides (for hydrogen-bonding interactions in drug targets) or heterocycles (e.g., oxadiazoles).
This compound is not merely a building block; it is a molecular pivot used to access complex tricyclic heteroaromatics relevant to DNA intercalation (anticancer) , kinase inhibition , and organic optoelectronics (OLEDs) .
Structural Analysis & Physicochemical Profile
The thieno[3,2-f]quinoline core is a planar, electron-deficient quinoline fused to an electron-rich thiophene. This "push-pull" electronic character is amplified by the substituents.
| Property | Value / Characteristic | Implication for Research |
| Core Topology | Tricyclic, planar heteroaromatic | High affinity for DNA intercalation; strong pi-stacking in solid state (OLEDs). |
| C1-Bromine | Sterically crowded, chemically labile | Ready for cross-coupling; requires bulky phosphine ligands (e.g., XPhos) for efficient Pd-catalysis. |
| C2-Ester | Conjugated electron-withdrawing group | Lowers the LUMO energy; susceptible to hydrolysis or direct amidation. |
| Solubility | Low in water; High in DMSO, DCM, CHCl₃ | Requires non-polar or dipolar aprotic solvents for reactions. |
| UV/Vis | Likely absorption | Fluorescent properties likely; useful for tracking in cellular assays. |
Synthetic Architecture: The "Thioglycolate Annulation" Route
While specific industrial batch records are proprietary, the most scientifically robust route to this scaffold derives from the pioneering work on thienoquinoline assembly via the reaction of ortho-halo-formyl quinolines with thioglycolates.
Retrosynthetic Logic
To synthesize CAS 1188365-72-1, we deconstruct the molecule into two key precursors:
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The Quinoline Backbone: 5-chloro-6-formylquinoline (or 5-bromo analog).
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The Thiophene Closure: Methyl thioglycolate.
Step-by-Step Synthesis Protocol
Note: This protocol is a synthesized best-practice methodology based on analogous thieno[3,2-f]quinoline literature.
Step 1: Construction of the Thieno[3,2-f]quinoline Core
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Reagents: 5-Chloro-6-quinolinecarboxaldehyde (1.0 eq), Methyl thioglycolate (1.1 eq), K₂CO₃ (2.5 eq).
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Solvent: DMF or DMSO (Anhydrous).
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Conditions: Heat to 80-100°C for 4-12 hours.
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Mechanism: Nucleophilic attack of the thiol on the C5-chloro position (S_NAr), followed by aldol condensation of the methylene active hydrogen with the C6-aldehyde, and subsequent dehydration/aromatization.
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Intermediate: Methyl thieno[3,2-f]quinoline-2-carboxylate.[1]
Step 2: Regioselective Bromination
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Reagents: Intermediate from Step 1 (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).
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Solvent: Acetonitrile (ACN) or CHCl₃.
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Catalyst: AIBN (catalytic) or simply heat (reflux).
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Logic: The C1 position (beta to sulfur) is the most electron-rich site remaining on the thiophene ring, making it highly susceptible to electrophilic aromatic substitution.
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Purification: Recrystallization from Ethanol/DCM.
Visualization of Synthesis Pathway
Figure 1: Modular synthesis of the thieno[3,2-f]quinoline scaffold via thioglycolate annulation and late-stage bromination.
Functionalization & Modular Logic
The true power of CAS 1188365-72-1 lies in its ability to serve as a divergent point for library generation.
The C1-Bromine Vector (Suzuki/Buchwald)
The bromine allows for the introduction of aryl, heteroaryl, or amine groups.
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Protocol Insight: Use Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos systems. The thienoquinoline nitrogen can coordinate to Pd, so slightly higher catalyst loading (3-5 mol%) is often required.
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Application: Introducing a p-fluorophenyl group at C1 often improves metabolic stability and potency in kinase inhibitors.
The C2-Ester Vector (Hydrolysis/Amidation)
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Hydrolysis: LiOH in THF/Water yields the carboxylic acid (CAS 1000338-89-9 analog), which is a precursor for acyl sulfonamides.
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Direct Amidation: Reaction with primary amines using AlMe₃ (Weinreb amidation conditions) allows direct conversion without an acid intermediate.
Divergent Synthesis Flowchart
Figure 2: Chemo-divergent functionalization strategies utilizing the orthogonal reactivity of the bromine and ester moieties.
Therapeutic & Material Horizons
Medicinal Chemistry: Oncology
The planar thieno[3,2-f]quinoline system mimics the structure of known DNA intercalators (like doxorubicin or acridines) but with tunable lipophilicity.
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Target: Topoisomerase II inhibition.
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Mechanism: The planar core slides between DNA base pairs (intercalation), while the C2-side chain (derived from the ester) protrudes into the minor groove, anchoring the complex.
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Kinase Inhibition: Derivatives of this scaffold have shown potential against RET kinase and PI3K , particularly when the C1-position is substituted with a hinge-binding motif.
Organic Electronics (OLEDs)
Thienoquinolines are electron-deficient heterocycles.
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Role: Electron Transport Layer (ETL) or Host Material.
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Advantage: The sulfur atom enhances spin-orbit coupling, potentially facilitating intersystem crossing in phosphorescent OLEDs (PhOLEDs). The C1/C2 substitution pattern allows tuning of the HOMO/LUMO gap.
Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation). Handling:
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Moisture Sensitivity: The methyl ester is relatively stable, but the C1-Br bond can be light-sensitive over long periods. Store in amber vials.
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PPE: Nitrile gloves, lab coat, and chemical splash goggles are mandatory.
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Spill Cleanup: Absorb with inert material (vermiculite). Do not use water initially if the container is breached, as hydrolysis may generate acidic byproducts.
References
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Modha, S. G., et al. (2021). Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
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Schnürch, M., et al. (2011).[2] Synthesis and Properties of Thieno[3,2-f]isoquinolines and Benzothieno[3,2-f]isoquinolines. European Journal of Organic Chemistry. Retrieved from [Link]
